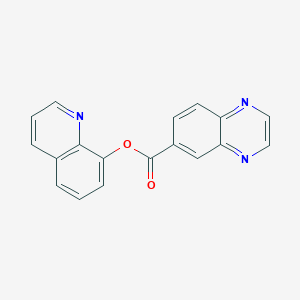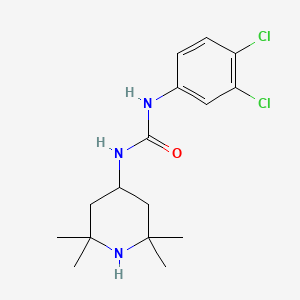![molecular formula C21H28BrN3O5S B4219767 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(morpholine-4-sulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B4219767.png)
1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(morpholine-4-sulfonyl)piperazin-1-yl]propan-2-ol
Descripción general
Descripción
1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(morpholine-4-sulfonyl)piperazin-1-yl]propan-2-ol is a complex organic compound that features a brominated naphthalene ring, a morpholinylsulfonyl group, and a piperazinyl moiety
Mecanismo De Acción
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(morpholine-4-sulfonyl)piperazin-1-yl]propan-2-ol typically involves multiple steps, starting with the bromination of naphthalene to introduce the bromine atom at the 6-position. This is followed by the formation of the naphthyl ether linkage through a nucleophilic substitution reaction with an appropriate alcohol derivative. The morpholinylsulfonyl group is then introduced via sulfonylation, and the piperazinyl moiety is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize by-products. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(morpholine-4-sulfonyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups such as amines or thiols.
Aplicaciones Científicas De Investigación
1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(morpholine-4-sulfonyl)piperazin-1-yl]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(6-chloro-2-naphthyl)oxy]-3-[4-(4-morpholinylsulfonyl)-1-piperazinyl]-2-propanol
- 1-[(6-fluoro-2-naphthyl)oxy]-3-[4-(4-morpholinylsulfonyl)-1-piperazinyl]-2-propanol
Uniqueness
1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(morpholine-4-sulfonyl)piperazin-1-yl]propan-2-ol is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro or fluoro analogs. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding interactions with biological targets.
Propiedades
IUPAC Name |
1-(6-bromonaphthalen-2-yl)oxy-3-(4-morpholin-4-ylsulfonylpiperazin-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28BrN3O5S/c22-19-3-1-18-14-21(4-2-17(18)13-19)30-16-20(26)15-23-5-7-24(8-6-23)31(27,28)25-9-11-29-12-10-25/h1-4,13-14,20,26H,5-12,15-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYRIAPZRBQXBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC3=C(C=C2)C=C(C=C3)Br)O)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BrN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(3-bromobenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B4219701.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)glycinamide](/img/structure/B4219708.png)
![N-cyclopropyl-2-nitro-5-[4-(4-propoxybenzoyl)-1-piperazinyl]aniline](/img/structure/B4219711.png)
![N-[(2-bromo-4-cyclopentyloxy-5-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride](/img/structure/B4219717.png)
![3-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitro-N-(propan-2-yl)benzamide](/img/structure/B4219722.png)
![1-(4-Chloro-3-methylphenyl)-3-[3-(4-cyclohexylpiperazin-1-yl)propyl]urea](/img/structure/B4219743.png)
![4-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4219747.png)
![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4219760.png)
![N-[3-chloro-4-(cyclohexanecarbonylamino)phenyl]-3-nitrobenzamide](/img/structure/B4219769.png)


